molecular formula C12H11FN2O B13634062 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde

4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde

Cat. No.: B13634062
M. Wt: 218.23 g/mol
InChI Key: UTKHUSQTLJSLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde is a chemical compound that features an imidazole ring substituted with an ethyl group and a fluorobenzaldehyde moiety. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the fluorobenzaldehyde group. One common method involves the cyclization of a precursor containing the necessary nitrogen and carbon atoms to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its imidazole core, which is a common motif in many pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzaldehyde moiety can also participate in interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
  • 2-(1H-Imidazol-1-yl)ethanol
  • 1-Ethyl-1H-imidazol-2-yl)methanol

Uniqueness

4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorobenzaldehyde moiety, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)-2-fluorobenzaldehyde

InChI

InChI=1S/C12H11FN2O/c1-2-15-6-5-14-12(15)9-3-4-10(8-16)11(13)7-9/h3-8H,2H2,1H3

InChI Key

UTKHUSQTLJSLHN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

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